molecular formula C12H19N3 B1360947 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine CAS No. 1007211-93-9

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Cat. No. B1360947
CAS RN: 1007211-93-9
M. Wt: 205.3 g/mol
InChI Key: FCMGLBKFHTXSER-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” is a chemical compound with the molecular formula C12H19N3 . It is also known by other synonyms such as “2-methyl-5-(4-methyl-1-piperazinyl)benzenamine” and "2-Methyl-5-(4-methyl-1-piperazinyl)aniline" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C12H19N3), molecular weight, melting point, boiling point, and density .

Scientific Research Applications

1. Serotonin Receptor Affinity

A study by Łażewska et al. (2019) explored the role of linkers in novel ligands for the human serotonin 5-HT6 receptor, using derivatives of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines. They found that certain linkers increased affinity for the human 5-HT6R, indicating potential for development in cognitive impairment therapies (Łażewska et al., 2019).

2. Antioxidant and Glucosidase Inhibitory Activities

Özil et al. (2018) synthesized benzimidazole derivatives containing 4-methylpiperazin-1-yl and evaluated them for antioxidant activities and glucosidase inhibitors. These compounds showed significant scavenging activity, with potential for treating conditions related to oxidative stress (Özil, Parlak, & Baltaş, 2018).

3. Anticancer and Antiproliferative Activities

Alp et al. (2015) reported that novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole derivatives exhibited potent antiproliferative activities against the human leukemia cell line HL-60. This indicates potential application in cancer therapy (Alp et al., 2015).

4. Spectroscopic Characterization and Drug Development

Al-Harthy et al. (2019) conducted spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, providing valuable data for drug development and molecular studies (Al-Harthy et al., 2019).

5. Corrosion Inhibition

Murmu et al. (2019) synthesized Schiff bases containing benzenamine derivatives, including 4-methylpiperazin-1-yl, which showed effective corrosion inhibition on mild steel surfaces. This is significant for industrial applications in preventing corrosion (Murmu et al., 2019).

6. Antimicrobial Activities

Kapadiya et al. (2020) synthesized and evaluated a series of benzylidene derivatives of benzenamine for their antimicrobial activities against various bacteria and fungi. Their findings contribute to the development of new antimicrobial agents (Kapadiya et al., 2020).

7. Pharmacokinetic Modeling

Kamimura et al. (2017) utilized a chimeric mouse model to predict human disposition of PF-04937319 and its metabolites, contributing to understanding pharmacokinetics in drug development (Kamimura et al., 2017).

8. COX Inhibition for Drug Development

Perrone et al. (2015) investigated the role of amino and methylsulfamoyl groups in selective COX-1 inhibition by 1,4-diaryl-1,2,3-triazoles, aiding the development of new drugs for inflammatory diseases (Perrone et al., 2015).

Safety and Hazards

The safety data sheet for “2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” suggests that specific hazards arising from the chemical are not available . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

2-methyl-5-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-3-4-11(9-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMGLBKFHTXSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246281
Record name 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007211-93-9
Record name 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007211-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-4-(4-methyl-3-nitro-phenyl)-piperazine (9.0 g, 38.29 mmol) in ethanol (100 mL) and cyclohexene (7 ml), Pd/C 10% (1.5 g) was added. The mixture was heated at 80° C. for 6 hours. The Pd was filtered from the reaction and the solvents were removed from the filtrate under reduced pressure. The crude was diluted with DCM and treated with HCl in dioxane; the precipitate was collected and washed with diethyl ether to give the final compound as a brown solid in quantitative yield.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

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